2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide
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Overview
Description
2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide is a synthetic organic compound with the molecular formula C22H20N2O2 and a molecular weight of 344.417 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to form an intermediate, which is then treated with 2-methyl benzoic acid in the presence of triethylamine . This method ensures the formation of the desired benzamide compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, N-substituted benzamides are known to inhibit nuclear factor-B and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes .
Comparison with Similar Compounds
2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide can be compared with other similar compounds such as:
- 4-methyl-N-{4-[(4-methylbenzoyl)amino]phenoxy}phenylbenzamide
- 2-methyl-N-{2-[(2-methylbenzoyl)amino]cyclohexyl}benzamide
- 4-methyl-N-{4-[(4-methylbenzoyl)amino]phenoxy}phenoxyphenylbenzamide
These compounds share structural similarities but may differ in their specific chemical properties and applications
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[(2-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-3-5-9-19(15)21(25)23-17-11-13-18(14-12-17)24-22(26)20-10-6-4-8-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
BBCGFKNEZSYBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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